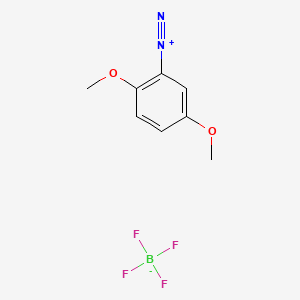![molecular formula C9H10FNO2 B13420402 Methyl [(3-fluorophenyl)methyl]carbamate CAS No. 477263-29-9](/img/structure/B13420402.png)
Methyl [(3-fluorophenyl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [(3-fluorophenyl)methyl]carbamate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of carbamic acid and features a fluorinated phenyl group
準備方法
Synthetic Routes and Reaction Conditions: Methyl [(3-fluorophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-fluorobenzylamine in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until completion.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification methods, such as recrystallization or distillation, to ensure high purity of the final product.
化学反応の分析
Types of Reactions: Methyl [(3-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-(3-fluorophenyl)methylcarbamate derivatives.
Reduction: Conversion to N-(3-fluorophenyl)methylamine.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
科学的研究の応用
Methyl [(3-fluorophenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl [(3-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
類似化合物との比較
Methyl carbamate: Lacks the fluorinated phenyl group, making it less specific in certain applications.
Ethyl [(3-fluorophenyl)methyl]carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
N-(3-fluorophenyl)carbamate: Similar but without the methyl group, leading to different chemical properties.
Uniqueness: Methyl [(3-fluorophenyl)methyl]carbamate is unique due to the presence of the fluorinated phenyl group, which imparts specific chemical and biological properties. This fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
477263-29-9 |
|---|---|
分子式 |
C9H10FNO2 |
分子量 |
183.18 g/mol |
IUPAC名 |
methyl N-[(3-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12) |
InChIキー |
KVSVLYHEUMWSHY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NCC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


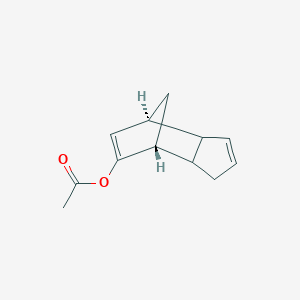
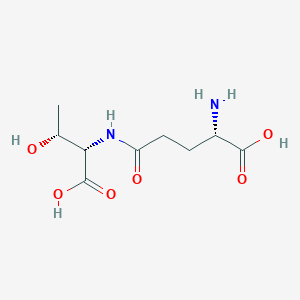
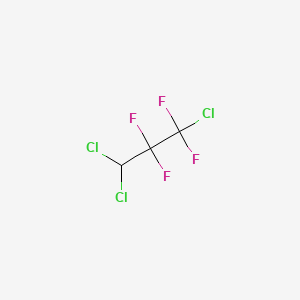
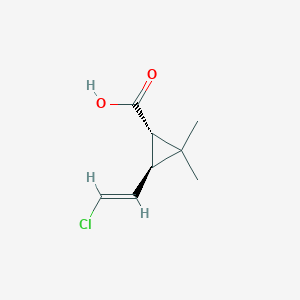
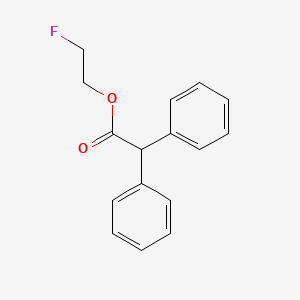
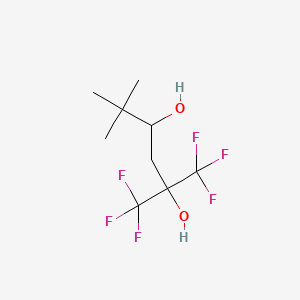
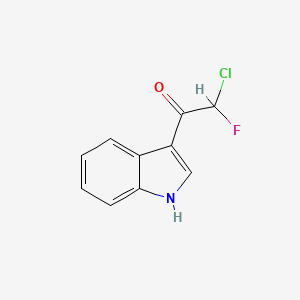
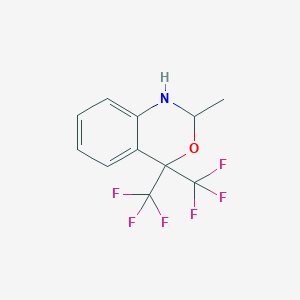

![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)
![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
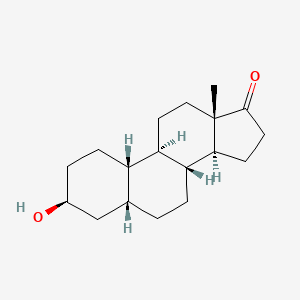
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
